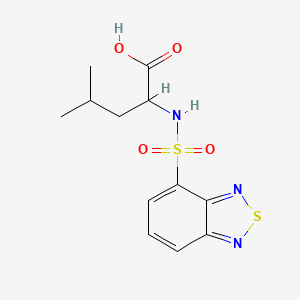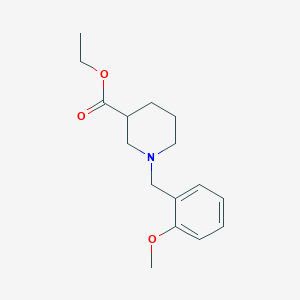![molecular formula C21H22N2O4 B4901084 2-({[3-(1-azepanylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4901084.png)
2-({[3-(1-azepanylcarbonyl)phenyl]amino}carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[3-(1-Azepanylcarbonyl)phenyl]amino}carbonyl)benzoic acid is a complex organic compound featuring a benzoic acid core with a substituted azepane and phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[3-(1-azepanylcarbonyl)phenyl]amino}carbonyl)benzoic acid typically involves multi-step organic reactions. One common route includes:
-
Formation of the Azepane Ring:
- Starting with a suitable precursor such as 1,6-diaminohexane, the azepane ring can be formed through cyclization reactions using reagents like phosgene or triphosgene under controlled conditions.
-
Attachment of the Phenyl Group:
- The azepane derivative is then reacted with a phenyl isocyanate to introduce the phenyl group. This step often requires a catalyst and is performed under inert atmosphere conditions to prevent unwanted side reactions.
-
Coupling with Benzoic Acid:
- The final step involves coupling the intermediate with benzoic acid or its derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as purification techniques like crystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
属性
IUPAC Name |
2-[[3-(azepane-1-carbonyl)phenyl]carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-19(17-10-3-4-11-18(17)21(26)27)22-16-9-7-8-15(14-16)20(25)23-12-5-1-2-6-13-23/h3-4,7-11,14H,1-2,5-6,12-13H2,(H,22,24)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZNRMARJROGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxy-2-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]phenol;oxalic acid](/img/structure/B4901016.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4901028.png)
![4-(2-{[1-(3-Chloro-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino}ethyl)benzenesulfonamide](/img/structure/B4901040.png)
![2-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B4901047.png)
![PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B4901055.png)
![ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B4901061.png)
![[4-[[2-(Pyrrolidine-1-carbonyl)phenyl]carbamoyl]phenyl] acetate](/img/structure/B4901067.png)
![6-methoxy-8-nitro-4-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4901076.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(6-quinoxalinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4901082.png)
![N-(2,4-difluorophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4901104.png)

